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Compound of Interest

Compound Name:
[3-

(Dimethylamino)phenyl]methanol

Cat. No.: B1265762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for [3-
(Dimethylamino)phenyl]methanol, a compound of interest in various research and

development applications. Due to the limited availability of published experimental spectra for

this specific molecule, this document presents predicted data based on established

spectroscopic principles and analysis of structurally related compounds. It also outlines the

standard experimental protocols for obtaining such data.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for [3-(Dimethylamino)phenyl]methanol. These

predictions are derived from the analysis of functional groups and the overall molecular

structure.

Table 1: Predicted ¹H NMR Spectral Data for [3-(Dimethylamino)phenyl]methanol
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.2 t 1 Ar-H

~6.7-6.8 m 3 Ar-H

~4.6 s 2 -CH₂OH

~2.9 s 6 -N(CH₃)₂

Variable (broad) s 1 -OH

Table 2: Predicted ¹³C NMR Spectral Data for [3-(Dimethylamino)phenyl]methanol

Chemical Shift (δ) ppm Assignment

~151 Ar-C-N

~142 Ar-C-CH₂OH

~129 Ar-C-H

~117 Ar-C-H

~113 Ar-C-H

~112 Ar-C-H

~65 -CH₂OH

~40 -N(CH₃)₂

Table 3: Predicted IR Spectral Data for [3-(Dimethylamino)phenyl]methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch

1350-1250 Strong C-N stretch (aromatic amine)

1250-1000 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for [3-
(Dimethylamino)phenyl]methanol

m/z Possible Fragment

151 [M]⁺ (Molecular Ion)

134 [M-OH]⁺

122 [M-CH₂OH]⁺

106 [M-N(CH₃)₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Spectral Interpretation
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the benzylic methylene protons, the dimethylamino protons, and the hydroxyl proton.

The aromatic region will likely display a complex splitting pattern due to the meta-substitution.

The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the six

protons of the dimethylamino group will also be a singlet. The hydroxyl proton signal is often

broad and its chemical shift can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the

different carbon environments in the molecule. The carbon attached to the nitrogen will be
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significantly downfield, as will the aromatic carbon bearing the methylene alcohol group. The

two methyl carbons of the dimethylamino group will be equivalent and appear as a single peak.

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band

typical of alcohols.[1][2][3][4][5] Aromatic C-H and C=C stretching vibrations will also be

present.[1] A strong C-N stretching absorption will indicate the presence of the aromatic amine,

and a strong C-O stretching band will confirm the primary alcohol functionality.[2]

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak is

expected at m/z 151. Common fragmentation pathways for benzyl alcohols include the loss of

the hydroxyl group and alpha cleavage.[6] For this molecule, fragmentation may also involve

the loss of the dimethylamino group or rearrangement to form the stable tropylium ion.

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of [3-(Dimethylamino)phenyl]methanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the deuterium lock signal of the solvent.

Acquire the ¹H spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Switch the probe to the ¹³C frequency.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the compound with dry

potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This method requires minimal sample preparation.[7]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).
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Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like [3-(Dimethylamino)phenyl]methanol, direct insertion or

injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.

Ionization:

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically

70 eV) to induce ionization and fragmentation. This is a common technique for structural

elucidation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The fragmentation pattern provides valuable information about the molecular structure. The

positive identification of benzyl alcohol and its derivatives can be achieved by observing a

distinct molecular ion and characteristic fragment peaks.[8]

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectroscopic analysis and a

conceptual representation of the analytical process.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship in spectral data analysis for structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1265762#3-dimethylamino-phenyl-
methanol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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